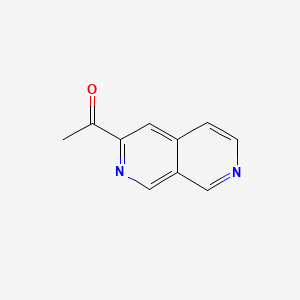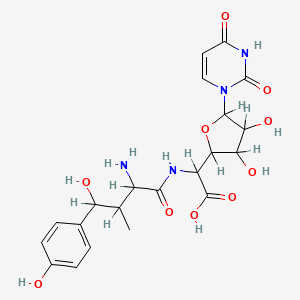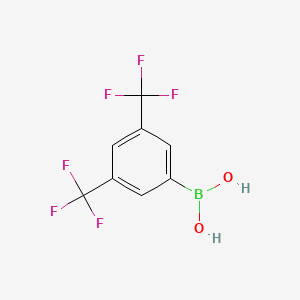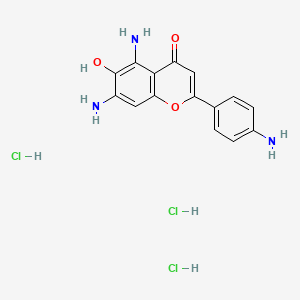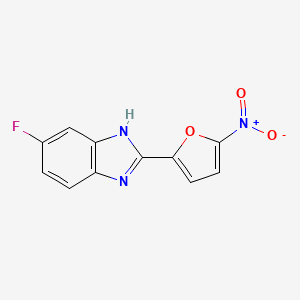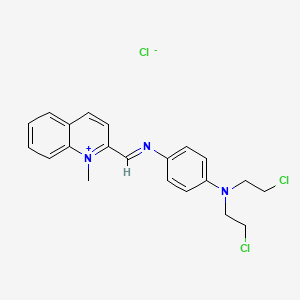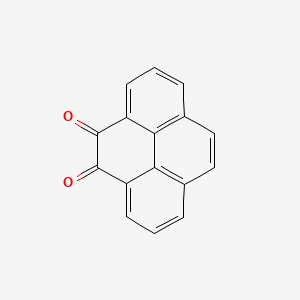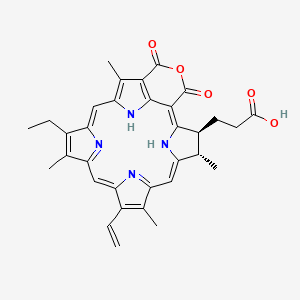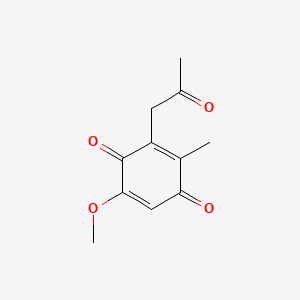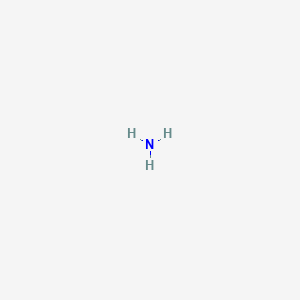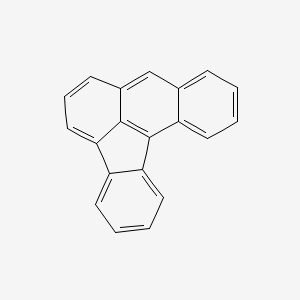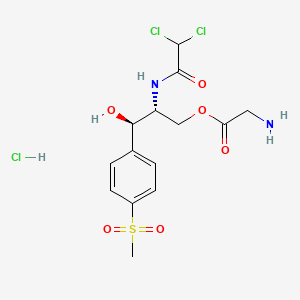
Thiamphenicol glycinate hydrochloride
Overview
Description
Synthesis and Molecular Structure Analysis
Thiamphenicol glycinate hydrochloride's synthesis involves the esterification of thiamphenicol's primary hydroxyl group with glycine, enhancing its solubility for parenteral administration. The crystal and molecular structure of thiamphenicol, a congener of chloramphenicol and closely related to thiamphenicol glycinate hydrochloride, has been determined through single crystal x-ray diffraction techniques, revealing a V-shaped conformation with no intramolecular hydrogen bond and a fully extended propanediol moiety (Shin & Kim, 1983).
Chemical Reactions and Properties
Thiamphenicol glycinate hydrochloride undergoes rapid utilization by the systemic route and can be administered as an aerosol for direct local action, showing high therapeutic efficacy against infections such as Streptococcus pyogenes pneumonia. It is cleaved by tissue esterase in vivo to release thiamphenicol for effectiveness (Albini et al., 1999).
Physical Properties Analysis
The pharmacokinetic profile of thiamphenicol glycinate hydrochloride in animals following intravenous and intramuscular administration has been studied, revealing its rapid absorption and clearance from the body. The drug demonstrates a two-compartment open model with specific half-lives for distribution and elimination, total body clearance, and steady-state volume of distribution (Bogzil & Tohamy, 2015).
Chemical Properties Analysis
The compound's compatibility and stability have been assessed in various infusion solutions at different temperatures, showing no significant changes in appearance, pH value, or content, suggesting its suitability for clinical use within 24 hours (Li-li & Nan, 2011). This stability is crucial for its application in medical treatments, ensuring the drug's efficacy over its shelf life.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Pharmacokinetics in Humans : A study by Yang et al. (2014) explored the pharmacokinetics of thiamphenicol glycinate (TG) and thiamphenicol (TAP) in humans. It provided clinical guidance on the application of TG based on the evaluation of pharmacokinetic parameters following intravenous infusion of TG hydrochloride (Yang et al., 2014).
- Pharmacokinetics in Animals : The pharmacokinetics of TG and its active metabolite TAP were also studied in beagles, providing insights into its pharmacokinetic characteristics in vivo (Yang et al., 2011).
Clinical Applications and Efficacy
- Respiratory Tract Infections : Grassi and Benedetto (2002) conducted a clinical trial on the efficacy of thiamphenicol glycinate acetylcysteinate (TGA) and TG in the treatment of respiratory tract infections. The study found both treatments effective in ameliorating symptoms associated with respiratory pathologies (Grassi & Benedetto, 2002).
Antibacterial Properties
- In Vitro Activity against Respiratory Pathogens : Drago et al. (2001) compared the antibacterial activity of thiamphenicol glycinate (TG) and TGA against various respiratory pathogens, indicating a broad spectrum of activity comparable to that of recently commercialized antibiotics (Drago et al., 2001).
- Impact on Human Polymorphonuclear Leucocytes : A study by Tullio et al. (2004) investigated the impact of thiamphenicol on human granulocyte functions, especially in treating respiratory tract infections caused by Streptococcus pyogenes (Tullio et al., 2004).
Analytical Methods
- HPLC-MS Determination of Glycine : Pen Yu-wei (2012) developed a method using hydrophilic interaction high-performance liquid chromatography-mass spectrometry (HILIC-ESI/MS) for determining glycine in thiamphenicol glycinate hydrochloride (Pen Yu-wei, 2012).
Bacterial Endotoxin Testing
- Endotoxin Testing for Injection : A methodological research by Fu Shi-chu (2014) was accomplished to establish a bacterial endotoxin test method for thiamphenicol glycinate hydrochloride (TGH) for injection (Fu Shi-chu, 2014).
Compatibility and Stability
- Compatible Stability in Infusions : Hunag Li-li and Zhuang Nan (2011) studied the compatible stability of TGH for injection in various infusions, providing insights for its clinical use (Hunag Li-li & Zhuang Nan, 2011).
Mechanism of Action
- Thiamphenicol is a semisynthetic derivative of chloramphenicol, exhibiting a broad spectrum of antibacterial activity .
- Absorption : Thiamphenicol is well-absorbed after systemic administration, rapidly distributing to various tissues, including the kidneys, spleen, liver, and lungs .
Target of Action
Pharmacokinetics
Result of Action
Future Directions
properties
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H/t10-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXJDBJNAXSJDH-MHDYBILJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023650 | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiamphenicol glycinate hydrochloride | |
CAS RN |
2611-61-2 | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomyson G hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulphonyl)phenyl]propyl [R-(R*,R*)]aminoacetate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMPHENICOL AMINOACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VGC22BWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Thiamphenicol Glycinate Hydrochloride exert its antibacterial effect?
A1: TGH, similar to its parent compound thiamphenicol, acts as a bacteriostatic agent by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and halting the elongation of polypeptide chains. []
Q2: What is the molecular formula and weight of TGH?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of TGH, they describe its chemical structure as a water-soluble ester of thiamphenicol. Further research using chemical databases would be needed to ascertain its exact formula and weight.
Q3: What spectroscopic techniques have been used to characterize TGH?
A3: Proton magnetic resonance (PMR) spectroscopy has been employed to analyze TGH and its parent compound thiamphenicol. [] Additional studies likely utilize techniques like infrared (IR) and mass spectrometry (MS) for structural elucidation, though not explicitly mentioned in the abstracts.
Q4: Is Thiamphenicol Glycinate Hydrochloride compatible with commonly used intravenous solutions?
A4: Yes, TGH demonstrates compatibility with various intravenous infusions, including Sodium Lactate Ringer Injection, 5% Glucose Injection, 0.9% Sodium Chloride Injection, and Xylitol Injection, for at least 24 hours at both 5°C and 25°C. []
Q5: What is the most significant factor influencing the stability of TGH in solution?
A5: pH is the most critical factor impacting TGH solution stability. The optimal pH range for stability is between 1 and 3. []
Q6: Does the route of administration impact the efficacy of TGH?
A6: Research suggests that aerosol administration of Thiamphenicol Glycinate Acetylcysteinate (TGA), a derivative of TGH, provides superior efficacy compared to the oral route, particularly in treating Streptococcus pyogenes pneumonia in mice. [] This enhanced efficacy is attributed to the rapid release of thiamphenicol and N-acetylcysteine directly at the infection site. []
Q7: What analytical methods are commonly used for the quantification of TGH?
A7: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely employed for TGH quantification. Reversed-Phase HPLC with UV detection at 224 nm [], [], and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-ESI/MS) for quantifying glycine in TGH [], are examples of such methods.
Q8: How is the quality of TGH ensured during manufacturing?
A8: Quality control of TGH involves a combination of analytical techniques, primarily RP-HPLC, to quantify the active ingredient and identify any related substances. This method ensures the purity and consistency of the final product. []
Q9: Has Thiamphenicol Glycinate Hydrochloride proven effective in treating respiratory infections?
A9: TGH has demonstrated efficacy in treating bacterial respiratory infections, specifically in bull calves of a dairy breed. [] Additionally, a pilot study showed TGH to be as effective as clarithromycin in treating acute lower respiratory tract infections caused by Chlamydia pneumonia. []
Q10: Are there any innovative drug delivery systems for TGH?
A10: Research has explored the use of silica nanochannel membranes (SNMs) for pH-controlled release of TGH. These membranes allow for sustained and continuous release, potentially enhancing its therapeutic effect. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



